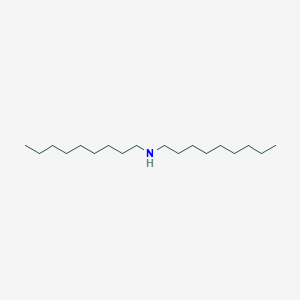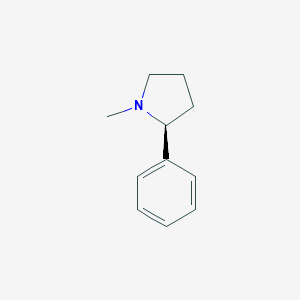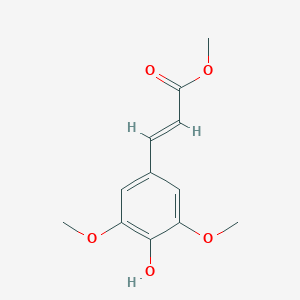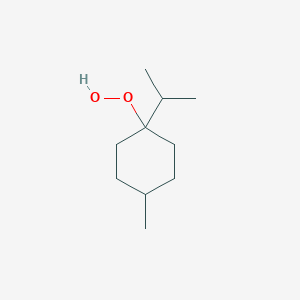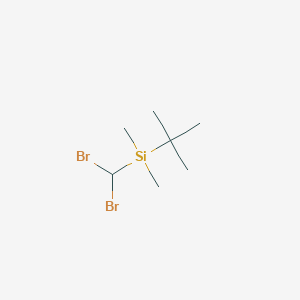
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol, also known as MDPH, is a chemical compound that has gained significant attention in scientific research due to its potential as a reagent for organic synthesis and as a building block for drug discovery.
Wirkmechanismus
The mechanism of action of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is not well understood. However, it is believed that the compound may act as a reactive intermediate in organic reactions, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its versatility as a reagent for organic synthesis. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and development.
However, one of the limitations of using (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is its cost. The compound is relatively expensive, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol in scientific research. One potential direction is the development of new synthetic routes for the compound, which could lead to a reduction in cost and increased accessibility. Another potential direction is the use of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol as a building block for the synthesis of new drugs with potential therapeutic benefits.
Conclusion:
In conclusion, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol is a valuable tool for scientific research, particularly in the field of organic synthesis and drug discovery. While there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and is not expected to cause any significant adverse effects. With continued research and development, (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has the potential to make significant contributions to the field of medicinal chemistry.
Synthesemethoden
The synthesis of (2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol involves the reaction of 2-methyl-2-propanol with formaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the product is obtained as a colorless liquid with a boiling point of 120-122 °C.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol has been used in various scientific research studies, including as a reagent for organic synthesis. It has been used as a building block for the synthesis of various compounds, including antiviral and anticancer agents.
Eigenschaften
CAS-Nummer |
145194-86-1 |
|---|---|
Produktname |
(2-Methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2-methyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C8H16O3/c1-6(2)8(3)10-5-7(4-9)11-8/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
CFTNVWBZJMPURE-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCC(O1)CO)C |
Kanonische SMILES |
CC(C)C1(OCC(O1)CO)C |
Synonyme |
1,3-Dioxolane-4-methanol,2-methyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



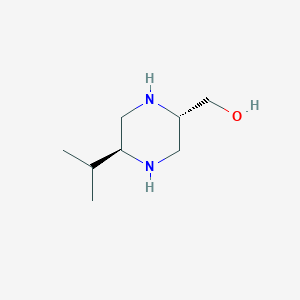
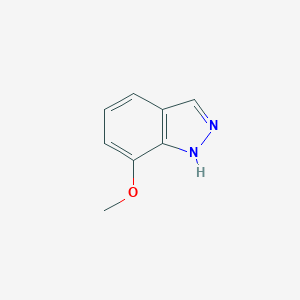
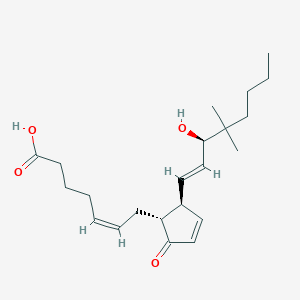
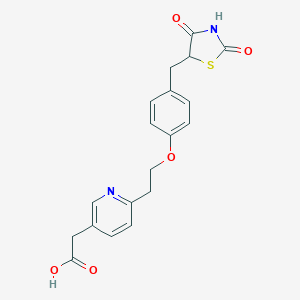
![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
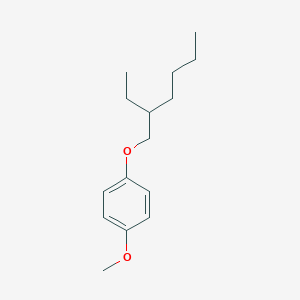
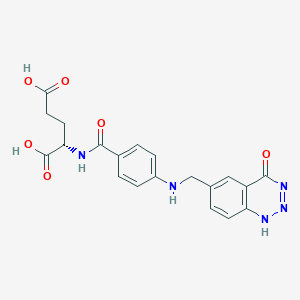
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
